![molecular formula C12H6S9 B14271144 2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) CAS No. 141124-70-1](/img/structure/B14271144.png)
2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole): 2,2’-(9,10-Anthracenediylidene)bis(1,3-dithiole) , is a heterocyclic organic compound. Its chemical formula is C20H12S4. The compound features two anthracene-derived units connected by a sulfur bridge, forming a central core of fused dithiole rings .
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound involve the cyclization of appropriate precursors. One common approach is the reaction between anthracene-9,10-dione and 1,3-dithiole-2-thione under suitable conditions. The reaction proceeds via a series of steps, leading to the formation of the central dithiole core.
Industrial Production: While not widely produced industrially, researchers have explored scalable methods for its synthesis. Optimization of reaction conditions, catalysts, and purification techniques is essential for large-scale production.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the dithiole rings can yield various products, including dithiolanes.
Substitution: Substituents can be introduced at different positions on the anthracene and dithiole rings.
Oxidizing Agents: Examples include hydrogen peroxide (HO) and m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution Reagents: Alkyl halides, aryl halides, or other electrophiles.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Chemistry: It serves as a building block for constructing more complex organic molecules.
Biology: Researchers explore its interactions with biomolecules and potential biological activities.
Medicine: Investigations focus on its pharmacological properties and potential therapeutic applications.
Industry: Its unique structure may find use in materials science, such as organic semiconductors.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are related dithiole compounds, the specific combination of anthracene and dithiole moieties makes this compound distinctive. Similar compounds include other dithioles and anthracene derivatives.
Eigenschaften
CAS-Nummer |
141124-70-1 |
|---|---|
Molekularformel |
C12H6S9 |
Molekulargewicht |
438.8 g/mol |
IUPAC-Name |
2-(1,3-dithiol-2-ylidene)-4-[[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]sulfanyl]-1,3-dithiole |
InChI |
InChI=1S/C12H6S9/c1-2-14-9(13-1)11-17-5-7(20-11)19-8-6-18-12(21-8)10-15-3-4-16-10/h1-6H |
InChI-Schlüssel |
RACQRQYYECRFMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C2SC=C(S2)SC3=CSC(=C4SC=CS4)S3)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14271067.png)
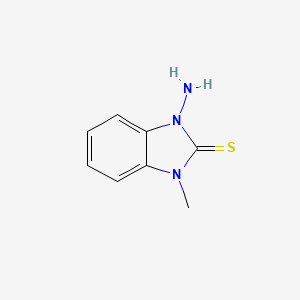
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
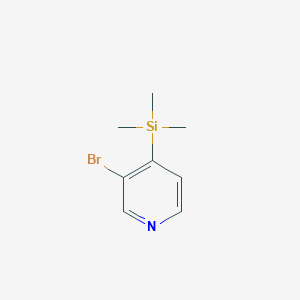
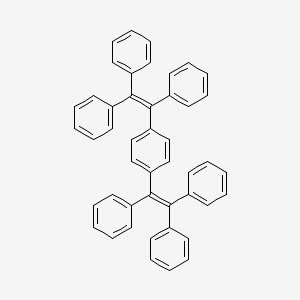
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
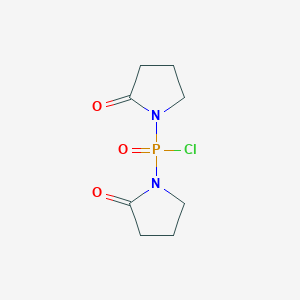
![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
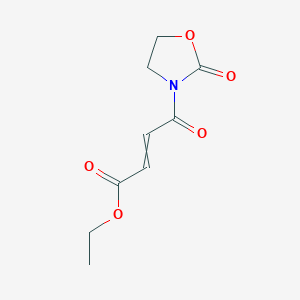
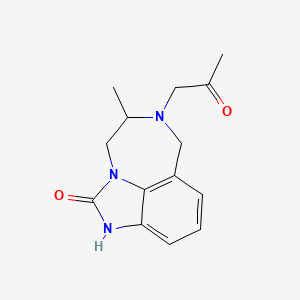
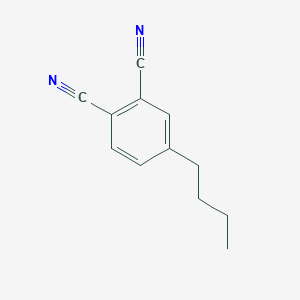
![Phenol, 2-[(1H-indazol-5-ylimino)methyl]-](/img/structure/B14271121.png)

